3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one
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Overview
Description
3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one is a heterocyclic compound that features a bromophenyl group and a tetrahydrocinnolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with a suitable diketone in the presence of a base, followed by cyclization to form the tetrahydrocinnolinone core . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are typically used.
Major Products:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include quinones and dihydro derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and liquid crystals.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group and is used in similar applications.
4-(4-Bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group, known for its antimicrobial and anticancer activities.
Uniqueness: 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one is unique due to its tetrahydrocinnolinone core, which imparts distinct chemical and biological properties. This core structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
3-(4-bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-16(2)8-14-12(15(20)9-16)7-13(18-19-14)10-3-5-11(17)6-4-10/h3-6,19H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFWHSDBBPYSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CC(=NN2)C3=CC=C(C=C3)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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